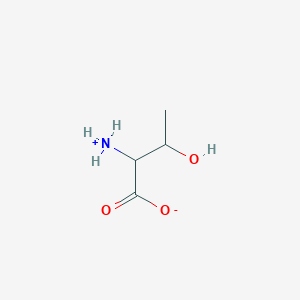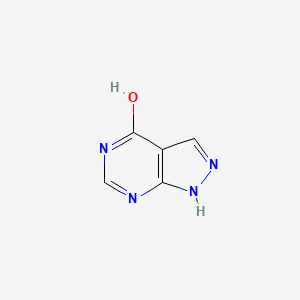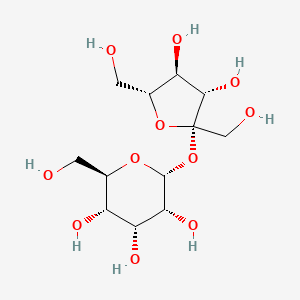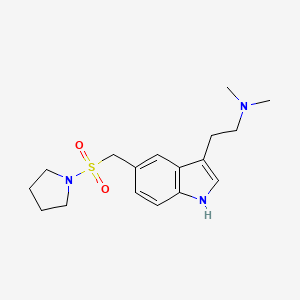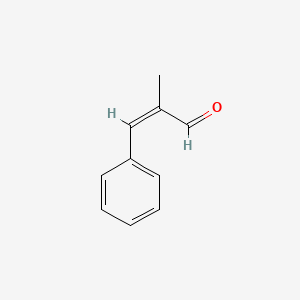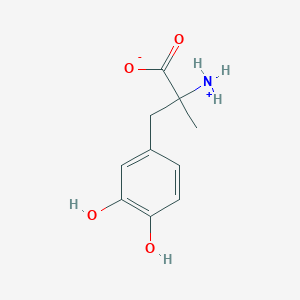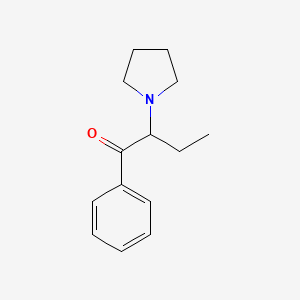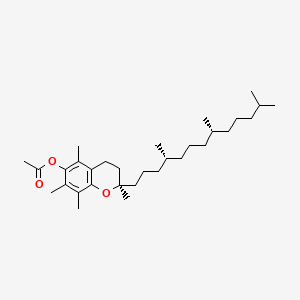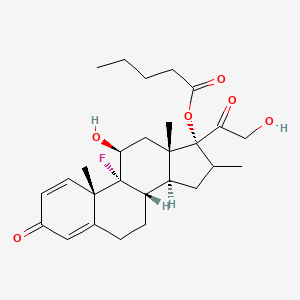
Nintedanib Impurity A;BIBF 1202
Übersicht
Beschreibung
Nintedanib Impurity A, also known as BIBF 1202, is an active metabolite of the VEGFR, FGFR, and PDGFR inhibitor BIBF 1120 (nintedanib) . It is formed from nintedanib by intracellular esterases . BIBF 1202 inhibits VEGFR2 with an IC50 value of 62 nM .
Synthesis Analysis
BIBF 1202 is formed from nintedanib by intracellular esterases . This is the primary metabolic reaction for nintedanib .Molecular Structure Analysis
Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety BIBF 1202 . This metabolite is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .Chemical Reactions Analysis
The prevalent metabolic reaction for nintedanib is hydrolytic cleavage by esterases, resulting in the free acid moiety BIBF 1202 . BIBF 1202 is subsequently glucuronidated by UGT enzymes, namely UGT1A1, UGT1A7, UGT1A8, and UGT1A10 to BIBF 1202 glucuronide .Wissenschaftliche Forschungsanwendungen
Role in Pharmacokinetics and Pharmacodynamics of Nintedanib
BIBF 1202 is a metabolite of Nintedanib, a small-molecule tyrosine kinase inhibitor . Nintedanib competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . BIBF 1202 is formed via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .
Inhibition of VEGFR2
BIBF 1202 inhibits VEGFR2 with an IC50 value of 62 nM . VEGFR2 is a key receptor in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR2 can help control the growth of tumors by limiting their blood supply .
Role in Cancer Research
BIBF 1202 is an active metabolite of the VEGFR, FGFR, and PDGFR inhibitor BIBF 1120 (nintedanib) . These receptors play crucial roles in the growth and proliferation of cancer cells. Therefore, BIBF 1202 is of significant interest in cancer research .
Metabolism and Excretion Studies
BIBF 1202 is formed from Nintedanib by intracellular esterases . It is then glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine . This information is crucial for understanding the drug’s metabolism and excretion, which can influence dosing strategies .
Drug Interaction Studies
In vitro studies with human hepatocytes and/or human liver microsomes showed that nintedanib is a minor substrate for cytochrome P450 (CYP) 3A4 isoenzyme and has a very low potential (along with its two major metabolites [BIBF 1202 and BIBF 1202 glucuronide]) to inhibit or induce CYP isoenzymes . This suggests that BIBF 1202 has a low potential for drug-drug interactions, especially with drugs metabolised by cytochrome P450 enzymes .
Role in Tissue Distribution Studies
BIBF 1202 has been used in studies to determine the tissue distribution of Nintedanib . Understanding how a drug is distributed in the body can help optimize its therapeutic effects and minimize side effects .
Wirkmechanismus
Target of Action
BIBF 1202, also known as Nintedanib Impurity 6, is the carboxylate metabolite of BIBF 1120 . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation .
Mode of Action
BIBF 1202 inhibits the VEGFR2 kinase with an IC50 value of 62 nM . This means it binds to the kinase domains of VEGFR2 and inhibits its activity, thereby blocking the proangiogenic pathways mediated by VEGFR2 .
Biochemical Pathways
By inhibiting VEGFR2, BIBF 1202 disrupts the signaling pathways that promote angiogenesis . This can lead to a decrease in the formation of new blood vessels, which is crucial in the progression of diseases such as cancer .
Pharmacokinetics
BIBF 1202 is formed from BIBF 1120 via hydrolytic ester cleavage by esterases . It is then glucuronidated by UGT enzymes in the intestines and liver, specifically UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form BIBF 1202 glucuronide . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib, the parent compound of BIBF 1202, is about 10-15 hours .
Result of Action
The inhibition of VEGFR2 by BIBF 1202 can lead to a decrease in angiogenesis . This can result in a reduction in the growth and spread of cancer cells, as they rely on angiogenesis for nutrients and oxygen .
Action Environment
The action of BIBF 1202 can be influenced by various environmental factors. For instance, the presence of potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of nintedanib, the parent compound of BIBF 1202 .
Safety and Hazards
Nintedanib has a low potential for drug–drug interactions, especially with drugs metabolised by cytochrome P450 enzymes . Administration of nintedanib in patients with moderate or severe hepatic impairment is not recommended, and patients with mild hepatic impairment should be monitored closely and the dose adjusted accordingly .
Zukünftige Richtungen
Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations . Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for nintedanib . The intrinsic factors sex and renal function do not affect nintedanib pharmacokinetics . These findings could be helpful to understand the inter- and intraindividual variability in the efficacy of nintedanib .
Eigenschaften
IUPAC Name |
2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMWYVJAVLZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nintedanib Impurity A;BIBF 1202 | |
CAS RN |
894783-71-2 | |
| Record name | BIBF-1202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBF-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?
A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of BIBF 1202. [] This carboxylic acid metabolite (BIBF 1202) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of BIBF 1202, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []
Q2: Does BIBF 1202 exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?
A2: Yes, research indicates that BIBF 1202 can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.
Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, BIBF 1202, in preclinical models?
A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and BIBF 1202 concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.
Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite BIBF 1202, influenced by factors like patient population and disease state?
A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on BIBF 1202 formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.
A5: While the provided research primarily focuses on BIBF 1202 as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



